molecular formula C14H13ClFNOS B4748651 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B4748651
M. Wt: 297.8 g/mol
InChI Key: XUVOLARNEQDAIZ-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of JAK enzymes, particularly JAK3. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in the immune response. By blocking JAK3, 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide can prevent the activation of T cells and B cells, which are responsible for the inflammatory response. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune and inflammatory diseases. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. However, 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide can also have some adverse effects, including increased risk of infections and malignancies.

Advantages and Limitations for Lab Experiments

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK enzymes in the immune response. However, its use in lab experiments is limited by its potential adverse effects and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for the research and development of 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, there is a need for further studies to evaluate the long-term safety and efficacy of 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide in clinical settings.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAK enzymes, which play a crucial role in the immune response. By blocking JAK enzymes, 3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide can reduce inflammation and prevent tissue damage.

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNOS/c15-12-11-9(16)6-3-7-10(11)19-13(12)14(18)17-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVOLARNEQDAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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